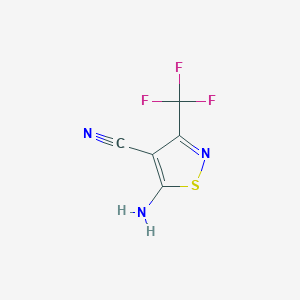
5-氰基吡嗪-2-羧酸
描述
5-Cyanopyrazine-2-carboxylic acid is an organic compound with the molecular formula C₆H₃N₃O₂ It is a derivative of pyrazine, characterized by the presence of a cyano group at the 5-position and a carboxylic acid group at the 2-position of the pyrazine ring
Synthetic Routes and Reaction Conditions:
- One common method for synthesizing 5-Cyanopyrazine-2-carboxylic acid involves the reaction of 2-pyrazinecarboxylic acid chloride with sodium cyanide, followed by acidification .
- Another method includes the reaction of 2-methoxypyrazine with cuprous cyanide, followed by acidification to yield the desired product .
Industrial Production Methods:
- Industrial production often employs bioconversion techniques. For instance, the biotransformation of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp. DSM 6336 has been reported . This method involves a two-enzyme-step bioconversion process, resulting in a high yield of the product.
Types of Reactions:
Oxidation: 5-Cyanopyrazine-2-carboxylic acid can undergo oxidation reactions, often leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in various substituted pyrazine derivatives.
Substitution: The compound can participate in substitution reactions, where the cyano or carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
科学研究应用
医药中间体
5-氰基吡嗪-2-羧酸: 用作合成各种医药化合物的中间体。其结构作为构建模块,用于创建与生物系统相互作用的分子。 例如,它已用于开发 A1 腺苷受体的变构增强剂 。这些增强剂可以调节受体活性,可能导致新的治疗剂。
风味和香气化合物
吡嗪类,包括5-氰基吡嗪-2-羧酸等衍生物,以其在风味和香气中的作用而闻名。它们是化学或生物合成的,并用作食品工业中的调味添加剂。 吡嗪的形成是食品加热过程中常见的现象,有助于各种产品的特征风味 。
抗结核药物
5-氰基吡嗪-2-羧酸生物转化为5-羟基吡嗪-2-羧酸已在合成新的抗结核药物方面进行了探索。 该过程涉及使用特定细菌菌株的全细胞生物转化,突出了该化合物在开发结核病治疗方法方面的潜力 。
有机合成
作为一种通用的支架,5-氰基吡嗪-2-羧酸用于有机合成,以创建各种吡嗪衍生物。 这些衍生物在多个领域都有应用,包括药物化学,它们用于设计具有潜在生物活性的化合物 。
作用机制
Target of Action
5-Cyanopyrazine-2-carboxylic acid is a pyrazine compound . Pyrazines are a class of compounds that occur almost ubiquitously in nature It’s known that 5-hydroxypyrazine-2-carboxylic acid, a derivative of 5-cyanopyrazine-2-carboxylic acid, is used as a building block for the synthesis of new antituberculous agents .
Mode of Action
DSM 6336 . This suggests that the compound may interact with its targets through biotransformation processes.
Biochemical Pathways
It’s known that its derivative, 5-hydroxypyrazine-2-carboxylic acid, is prepared by whole-cell biotransformation from 2-cyanopyrazine via pyrazinecarboxylic acid . This suggests that the compound may affect the biochemical pathways involved in this biotransformation process.
Result of Action
It’s known that its derivative, 5-hydroxypyrazine-2-carboxylic acid, is used as a building block for the synthesis of new antituberculous agents . This suggests that the compound may have potential antimycobacterial activity.
生化分析
Biochemical Properties
5-Cyanopyrazine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to undergo bioconversion to 5-hydroxypyrazine-2-carboxylic acid via the action of Agrobacterium sp. DSM 6336 . This biotransformation involves a two-enzyme-step process, highlighting the compound’s role in microbial metabolism. Additionally, 5-Cyanopyrazine-2-carboxylic acid can act as a substrate for nitrilase enzymes, which catalyze the hydrolysis of nitriles to carboxylic acids .
Cellular Effects
The effects of 5-Cyanopyrazine-2-carboxylic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in bacterial cells, the compound can be metabolized to produce intermediates that participate in essential metabolic pathways . This metabolic activity can alter the expression of genes involved in these pathways, thereby affecting overall cellular function.
Molecular Mechanism
At the molecular level, 5-Cyanopyrazine-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. For instance, the compound’s interaction with nitrilase enzymes results in the hydrolysis of the nitrile group to form carboxylic acids . This enzymatic activity is crucial for the compound’s role in microbial metabolism and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Cyanopyrazine-2-carboxylic acid can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Cyanopyrazine-2-carboxylic acid is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . This degradation can lead to changes in its biochemical activity and impact its effectiveness in experimental settings.
Dosage Effects in Animal Models
The effects of 5-Cyanopyrazine-2-carboxylic acid in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, it can cause toxic or adverse effects. For instance, studies have shown that high doses of similar pyrazine derivatives can lead to toxicity in animal models . Therefore, careful dosage optimization is crucial for its safe and effective use in research and therapeutic applications.
Metabolic Pathways
5-Cyanopyrazine-2-carboxylic acid is involved in several metabolic pathways. It can be metabolized by microbial enzymes to produce intermediates that participate in essential biochemical reactions. For example, the bioconversion of 5-Cyanopyrazine-2-carboxylic acid to 5-hydroxypyrazine-2-carboxylic acid involves the action of nitrilase and hydroxylase enzymes
Transport and Distribution
The transport and distribution of 5-Cyanopyrazine-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, the compound’s interaction with microbial transporters can facilitate its uptake and distribution within bacterial cells . This transport mechanism is essential for its metabolic activity and overall biochemical function.
Subcellular Localization
The subcellular localization of 5-Cyanopyrazine-2-carboxylic acid is determined by its interactions with specific targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell. For example, in bacterial cells, the compound may localize to the cytoplasm, where it participates in metabolic reactions . This subcellular localization is crucial for its biochemical activity and potential therapeutic applications.
属性
IUPAC Name |
5-cyanopyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O2/c7-1-4-2-9-5(3-8-4)6(10)11/h2-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZNLFBHQJKDGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40742139 | |
| Record name | 5-Cyanopyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211533-09-3 | |
| Record name | 5-Cyanopyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40742139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





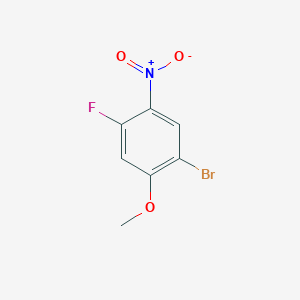
![(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine hydrochloride](/img/structure/B1374665.png)

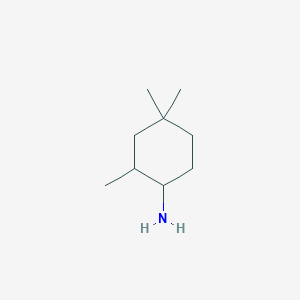
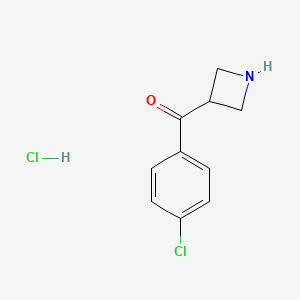
![3-Bromobenzo[d]isoxazole](/img/structure/B1374670.png)
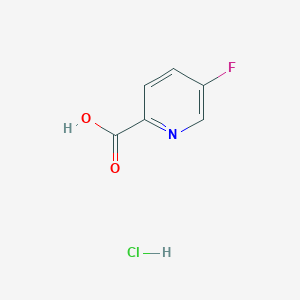
![4-bromo-6H,7H-thieno[2,3-c]pyridin-7-one](/img/structure/B1374674.png)


